N-(2-ethyl-6-methylphenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
N-(2-ETHYL-6-METHYLPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-ethyl-6-methylphenylamine with 4-fluorophenoxyacetic acid to form an intermediate, which is then subjected to further reactions to introduce the dimethoxy and tetrahydroisoquinoline moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYL-6-METHYLPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-(2-ETHYL-6-METHYLPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives and carbothioamide-containing molecules. Examples include:
- N-(2-ETHYL-6-METHYLPHENYL)-1-[(4-METHOXYPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE
- N-(2-ETHYL-6-METHYLPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE .
Uniqueness
The presence of the fluorophenoxy group, in particular, may enhance its biological activity and selectivity compared to similar compounds .
Properties
Molecular Formula |
C28H31FN2O3S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C28H31FN2O3S/c1-5-19-8-6-7-18(2)27(19)30-28(35)31-14-13-20-15-25(32-3)26(33-4)16-23(20)24(31)17-34-22-11-9-21(29)10-12-22/h6-12,15-16,24H,5,13-14,17H2,1-4H3,(H,30,35) |
InChI Key |
INZBNOFZXDQTQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC)C |
Origin of Product |
United States |
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